molecular formula C19H19NO2 B11752821 (9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate

(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate

Cat. No.: B11752821
M. Wt: 293.4 g/mol
InChI Key: SMZMTTKRKGBAFC-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. This compound features a but-3-en-1-yl group attached to a carbamate moiety, which is further protected by the Fmoc group—a widely used temporary protecting group in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions . The but-3-en-1-yl substituent introduces an alkene functionality, enabling participation in cycloaddition or olefin metathesis reactions, as demonstrated in its use in enantioselective organocatalytic synthesis .

Key synthetic routes include coupling reactions using Grubbs 2nd Generation catalyst for intramolecular C–H activation and alkylazidation of alkenes for functionalized amino acid derivatives . The compound’s structural flexibility makes it valuable in synthesizing bicyclic resorcinols, γ-alkyl β-hydroxy α-amino acids, and other bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-but-3-enylcarbamate

InChI

InChI=1S/C19H19NO2/c1-2-3-12-20-19(21)22-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18H,1,3,12-13H2,(H,20,21)

InChI Key

SMZMTTKRKGBAFC-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Direct Aminolysis in Anhydrous Solvents

Procedure :
But-3-en-1-ylamine (1.0 equiv) is dissolved in anhydrous diethyl ether under nitrogen. Fmoc-Cl (1.2 equiv) in ether is added dropwise at 0°C. The mixture stirs for 30 minutes at 0°C, then warms to room temperature overnight. The precipitate is filtered, washed with water, and dried.

Key Data :

  • Yield : 90–95% (extrapolated from hydrazine analogs).

  • Purity : >95% (HPLC, similar to Fmoc-hydrazine preparations).

  • Advantages : Minimal side products; straightforward workup.

  • Limitations : Requires strict anhydrous conditions.

Biphasic Reaction with Aqueous Base

Procedure :
A mixture of but-3-en-1-ylamine (1.0 equiv) and Na₂CO₃ (2.0 equiv) in 1,4-dioxane/water (1:1) is cooled to 0°C. Fmoc-Cl (1.5 equiv) in dioxane is added dropwise. The reaction warms to room temperature, stirs for 12 hours, and extracts with dichloromethane. The organic phase is dried (Na₂SO₄) and concentrated.

Key Data :

  • Yield : 85–90% (based on Na₂CO₃-mediated Fmocations).

  • Side Reactions : Over-alkylation if Fmoc-Cl is in excess.

  • Scale-Up : Suitable for multigram synthesis (tested up to 25 g Fmoc-Cl).

Silylation-Activated Amination (Patent-Based Method)

Procedure :
But-3-en-1-ylamine is treated with N,O-bis(trimethylsilyl)acetamide (BSA, 2.0 equiv) in THF to form the silylated amine. Fmoc-Cl (1.1 equiv) is added, and the mixture stirs at room temperature for 6 hours. The product is isolated via silica gel chromatography.

Key Data :

  • Yield : 80–85% (patent examples).

  • Advantages : Enhanced amine reactivity; reduced HCl byproduct interference.

  • Complexity : Requires additional silylation step.

Comparative Analysis of Methods

ParameterDirect AminolysisBiphasic with BaseSilylation-Activated
Yield 90–95%85–90%80–85%
Purity >95%>90%>85%
Reaction Time 12–24 h12 h6–8 h
Scalability ModerateHighLow
Cost LowModerateHigh

Characterization and Quality Control

  • ¹H NMR (DMSO-d₆): Expected signals include δ 7.75–7.30 (m, 8H, fluorenyl), 5.80–5.60 (m, 2H, CH₂=CH), 4.40–4.20 (m, 3H, OCH₂ and CH₂NH).

  • HPLC : Retention time ∼4.2 min (C18 column, acetonitrile/water gradient).

  • Mass Spec : [M+H]⁺ = 294.1 (theoretical: 293.36).

Challenges and Optimization Strategies

  • Impurity Control : Unreacted Fmoc-Cl hydrolyzes to Fmoc-alcohol, removable via aqueous washes.

  • Double Bond Stability : The but-3-en-1-yl group may isomerize under acidic conditions; neutral pH during workup is critical.

  • Storage : Store at −20°C under argon to prevent Fmoc cleavage.

Industrial Applications and Derivatives

  • Peptide Synthesis : Serves as a photolabile protecting group for solid-phase resins.

  • Polymer Chemistry : Incorporated into stimuli-responsive polymers via radical polymerization of the vinyl group .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that (9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate exhibits significant anticancer properties. Its ability to inhibit specific cancer cell lines has been documented in several studies. For instance, a study demonstrated that derivatives of this compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of enzyme activities linked to tumor growth. It is hypothesized that the carbamate functional group interacts with key enzymes involved in cancer metabolism, thereby inhibiting their activity and leading to reduced cell proliferation .

Materials Science

2.1 Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of advanced polymeric materials. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound can be used in applications ranging from coatings to biomedical devices .

2.2 Photophysical Properties

The photophysical properties of materials synthesized from this compound have been investigated, revealing potential applications in optoelectronic devices. The presence of the fluorenyl group contributes to strong fluorescence, making these materials suitable for use in light-emitting diodes (LEDs) and solar cells .

Organic Synthesis

3.1 Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various organic transformations, including nucleophilic substitutions and coupling reactions. The versatility of this compound makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities

StudyCompoundActivityReference
1This compoundAnticancer (breast cancer)
2Fluorene derivativesAntiviral activity
3Polymer based on fluorenylEnhanced mechanical properties

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups to prevent unwanted side reactions. The compound can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Key Observations :

  • Alkene vs. Allyl Groups : The but-3-en-1-yl group in the target compound enables regioselective reactions (e.g., asymmetric transfer hydrogenation ), whereas allylcarbamate derivatives are more suited for tandem metathesis .
  • Hydroxyl/Amino vs. Halogen Substituents: Hydroxybenzyl and aminopropyl derivatives exhibit higher polarity and bioactivity, contrasting with bromoethyl analogues, which prioritize electrophilic reactivity .

Physicochemical Properties

Melting points and stability vary significantly with substituents:

Compound Name Melting Point (°C) Solubility (ESOL Class) Stability Profile Reference
(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate Not reported Lipid-soluble Stable in base, labile to acid
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate 141–142 Moderate aqueous Sensitive to oxidation
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate 169–171 Highly polar Prone to hydrolysis

Analysis :

  • The target compound’s lipid solubility enhances its utility in organic solvents for catalytic reactions , while hydroxybenzyl derivatives require protective handling due to oxidative instability .

Biological Activity

(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate, a compound with significant potential in medicinal chemistry, has been studied for its biological activity across various pathways. This article provides a comprehensive overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17NO2\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a fluorenyl moiety, which is known for its ability to participate in various biochemical interactions due to its aromatic nature and functional groups.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Sphingosine Kinases : The compound has been evaluated as a dual inhibitor of sphingosine kinases (SphK1 and SphK2), showing moderate potency with KiK_i values in the mid-micromolar range. This inhibition is crucial for regulating sphingosine 1-phosphate (S1P) levels, which play a role in cell proliferation and survival .
  • Impact on β-Catenin/Tcf Pathway : It has been found to inhibit the β-catenin/Tcf protein-protein interaction (PPI), with a promising KiK_i value of 11 μM. This inhibition suggests potential applications in cancer therapy, where the Wnt/β-catenin signaling pathway is often dysregulated .
  • Cell Proliferation Effects : In vitro studies have demonstrated that the compound can block serum-induced smooth muscle cell proliferation, indicating its potential use in treating conditions associated with excessive cell growth .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal insights into how modifications to its structure can influence biological activity:

ModificationEffect on Activity
Replacement of the methyl ester with phenyl amidesIncreased activity against β-catenin/Tcf PPI
Introduction of electron-withdrawing groups on the phenyl ringEnhanced potency observed in certain derivatives

These findings highlight the importance of molecular structure in determining the efficacy of this compound as a therapeutic agent.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Cell Viability : A study demonstrated that while this compound inhibited cell proliferation, it did not induce cytotoxicity at effective concentrations, making it a promising candidate for further development .
  • Fluorescent Probes Development : In research focused on developing selective fluorescent probes, derivatives based on this compound were synthesized. These probes showed potential for imaging applications in biological systems .

Q & A

Basic: What are standard laboratory protocols for synthesizing (9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate?

Methodological Answer:
The synthesis typically involves coupling a fluorenylmethoxycarbonyl (Fmoc) group to a but-3-en-1-ylamine derivative. A common approach includes:

Activation of the Fmoc-Cl reagent : React Fmoc-Cl with but-3-en-1-ylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere .

Base-mediated coupling : Add a tertiary amine (e.g., DIEA) to scavenge HCl and drive the reaction.

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Characterization : Confirm purity via TLC and analyze using 1^1H NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and mass spectrometry .

Advanced: How can discrepancies in 1^11H NMR data for this compound be resolved during structural validation?

Methodological Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from:

  • Stereochemical impurities : Use chiral HPLC or polarimetry to assess enantiomeric excess .
  • Residual solvents : Dry the sample under high vacuum and reacquire spectra in deuterated solvents (e.g., CDCl3_3) .
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening.
    Cross-validate with 13^{13}C NMR and DEPT-135 experiments to confirm carbon environments. For unresolved issues, X-ray crystallography (using SHELXL ) provides definitive structural confirmation.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Based on structurally related Fmoc-carbamates:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
  • Emergency measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .
  • Storage : Keep in a desiccator at 2–8°C under nitrogen to prevent hydrolysis .

Advanced: How does the but-3-en-1-yl group influence reactivity in peptide coupling reactions?

Methodological Answer:
The allyl (but-3-en-1-yl) group introduces unique reactivity:

  • Radical stabilization : The double bond can participate in thiol-ene "click" reactions for bioconjugation under UV light with initiators like DMPA .
  • Steric effects : The bulky Fmoc group may slow acylation rates in solid-phase peptide synthesis (SPPS). Optimize coupling using HOBt/DIC activation and extended reaction times (2–4 hrs) .
  • Deprotection : Use piperidine in DMF (20% v/v) to cleave Fmoc while leaving the allyl group intact for subsequent modifications .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; monitor at 265 nm (Fmoc absorbance) .
  • Melting Point : Compare experimental values (e.g., ~119°C) to literature to detect impurities .
  • Mass Spec (ESI-MS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases). Parameterize the Fmoc and allyl groups using GAFF force fields .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in explicit solvent.
  • QM/MM : Evaluate electronic interactions (e.g., hydrogen bonding with active-site residues) using Gaussian09 .

Basic: What are its primary research applications beyond peptide synthesis?

Methodological Answer:

  • Polymer chemistry : Serve as a monomer for stimuli-responsive polymers via RAFT polymerization .
  • Surface functionalization : Anchor onto gold nanoparticles via thiol-ene chemistry for biosensor development .
  • Protecting group : Temporarily mask amines in multistep organic syntheses (e.g., alkaloid derivatization) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Side reactions : Minimize hydrolysis by using anhydrous solvents and molecular sieves. Monitor pH to avoid carbamate degradation .
  • Scale-up adjustments : Replace DCM with THF for better solubility; employ continuous-flow reactors for exothermic steps .
  • Byproduct analysis : Use LC-MS to identify dimers/oligomers; optimize stoichiometry (1.2:1 Fmoc-Cl:amine ratio) .

Basic: What are the stability considerations under different pH conditions?

Methodological Answer:

  • Acidic conditions (pH < 4) : Rapid cleavage of the Fmoc group occurs; avoid aqueous acids during storage .
  • Neutral/basic conditions (pH 7–9) : Stable for weeks at 25°C. For long-term storage, lyophilize and store at -20°C .
  • Thiol-containing buffers : The allyl group may react with cysteine residues; use inert buffers (e.g., Tris-HCl) .

Advanced: How to resolve contradictory crystallographic data during structure refinement?

Methodological Answer:

  • Disordered atoms : Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .
  • Twinned crystals : Use the Hooft parameter in PLATON to detect twinning and reprocess data with TWINABS .
  • Low-resolution data : Employ charge-flipping methods in SHELXD for phase extension .

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